molecular formula C30H24ClFN4O2S2 B12367199 Egfr/stat3-IN-1

Egfr/stat3-IN-1

Cat. No.: B12367199
M. Wt: 591.1 g/mol
InChI Key: WZWGTGOXOZWWRG-UHFFFAOYSA-N
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Description

Egfr/stat3-IN-1 is a potent and selective inhibitor targeting the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) pathways. These pathways are crucial in various cellular processes, including cell proliferation, survival, and differentiation. The compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/stat3-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Egfr/stat3-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

Case Studies and Research Findings

  • Head and Neck Squamous Cell Carcinoma:
    • A study demonstrated that targeting STAT3 in combination with EGFR inhibitors significantly reduced tumor growth in preclinical models resistant to cetuximab, an EGFR inhibitor. The addition of Egfr/stat3-IN-1 led to decreased viability and increased apoptosis in resistant cell lines .
  • Non-Small Cell Lung Cancer:
    • Research indicated that co-targeting EGFR and STAT3 resulted in synergistic effects on tumor suppression in EGFR-mutant lung cancer models. This approach not only inhibited tumor growth but also improved overall survival rates in xenograft studies .

Data Tables

Cancer Type Treatment Outcome Reference
Head and Neck Squamous CellThis compound + CetuximabReduced tumor volume; increased apoptosis
Non-Small Cell Lung CancerThis compound + ErlotinibEnhanced anti-tumor effects
Bladder CancerThis compound + STAT3 DecoyOvercoming resistance; improved efficacy

Clinical Implications

The application of this compound holds promise for improving treatment outcomes in cancers characterized by aberrant EGFR and STAT3 signaling. By addressing the limitations of current therapies, this compound could potentially lead to:

  • Personalized Treatment Strategies: Tailoring therapies based on individual tumor profiles may enhance therapeutic efficacy.
  • Combination Therapies: Utilizing this compound alongside existing treatments could improve patient responses, particularly in resistant cases.

Mechanism of Action

Egfr/stat3-IN-1 exerts its effects by inhibiting the EGFR and STAT3 pathways. The compound binds to the active sites of EGFR and STAT3, preventing their activation and subsequent signaling. This inhibition disrupts the downstream signaling cascades involved in cell proliferation, survival, and differentiation, leading to reduced tumor growth and enhanced sensitivity to other treatments.

Comparison with Similar Compounds

Egfr/stat3-IN-1 is unique in its dual inhibition of both EGFR and STAT3 pathways, which sets it apart from other inhibitors that target only one of these pathways. Similar compounds include:

    Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Stattic: A STAT3 inhibitor used in preclinical studies for its anti-cancer properties.

    Erlotinib: Another EGFR inhibitor used in cancer therapy.

This compound’s dual-targeting approach offers a broader therapeutic potential and may overcome resistance mechanisms associated with single-target inhibitors .

Properties

Molecular Formula

C30H24ClFN4O2S2

Molecular Weight

591.1 g/mol

IUPAC Name

2-[(11-benzyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C30H24ClFN4O2S2/c31-23-15-20(11-12-24(23)32)33-26(37)18-39-30-34-28-27(29(38)36(30)21-9-5-2-6-10-21)22-13-14-35(17-25(22)40-28)16-19-7-3-1-4-8-19/h1-12,15H,13-14,16-18H2,(H,33,37)

InChI Key

WZWGTGOXOZWWRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC(=C(C=C5)F)Cl)CC6=CC=CC=C6

Origin of Product

United States

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